Saccharocarcin A

Structural Biology Natural Product Chemistry Antibiotic Discovery

Saccharocarcin A is a macrocyclic lactone antibiotic belonging to the tetronic acid class, originally isolated from the fermentation broth of the rare actinomycete Saccharothrix aerocolonigenes subsp. antibiotica (strain SCC.

Molecular Formula C67H101NO20
Molecular Weight 1240.5 g/mol
Cat. No. B15568186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharocarcin A
Molecular FormulaC67H101NO20
Molecular Weight1240.5 g/mol
Structural Identifiers
InChIInChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24+,62-54?
InChIKeyWBJMUCNBAGLXQP-IABWHEIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Saccharocarcin A: A Unique Macrocyclic Tetronic Acid Antibiotic for Infectious Disease and Oncology Research


Saccharocarcin A is a macrocyclic lactone antibiotic belonging to the tetronic acid class, originally isolated from the fermentation broth of the rare actinomycete Saccharothrix aerocolonigenes subsp. antibiotica (strain SCC 1886) [1]. It is one of six novel saccharocarcin analogs produced by this organism [2]. The compound possesses a complex 24-membered macrocyclic lactone ring fused to a tetronic acid moiety, with a molecular formula of C67H101NO20 and a molecular weight of 1240.5 g/mol . Saccharocarcin A is structurally related to other spirotetronate antibiotics, including kijanimicin, chlorothricin, tetrocarcin, and versipelostatin, but possesses distinct structural features that confer a unique biological profile .

Why Saccharocarcin A Cannot Be Replaced by Other Tetronic Acid Antibiotics in Research Programs


Generic substitution among tetronic acid antibiotics (e.g., kijanimicin, chlorothricin, tetrocarcin A, versipelostatin) is not scientifically valid due to profound structural and functional divergence within this class. While these compounds share a core tetronic acid scaffold, Saccharocarcin A contains a unique combination of modifications—including an ethyl or propyl side chain at C-23 and a methyl group at C-16—that distinguishes it from all other known tetronic acids [1]. This structural uniqueness translates into a distinct biological activity profile: Saccharocarcin A demonstrates pronounced activity against both Gram-positive bacteria and Chlamydia trachomatis, coupled with a lack of cytotoxicity in McCoy cells at concentrations up to 1.0 μg/mL [2]. Furthermore, its mechanistic targeting of the GRP78 promoter and the PI3K/Akt signaling pathway places it in a different functional category compared to analogs that may only address bacterial cell wall synthesis or DNA intercalation . Therefore, substituting Saccharocarcin A with a related compound would fundamentally alter experimental outcomes, confounding research reproducibility and invalidating comparative studies.

Quantitative Comparative Evidence for Saccharocarcin A Differentiation


Unique Structural Features Differentiate Saccharocarcin A from All Other Tetronic Acid Antibiotics

Saccharocarcin A possesses a unique substitution pattern on its tetronic acid core that is not found in any other related antibiotic. Specifically, it contains an ethyl or propyl side chain at the C-23 position and a methyl group at the C-16 position. This structural fingerprint distinguishes it from all other known tetronic acids, including its closest structural relatives kijanimicin, chlorothricin, tetrocarcin, and versipelostatin [1]. This is a definitive class-level differentiation that precludes simple functional substitution.

Structural Biology Natural Product Chemistry Antibiotic Discovery

Broad-Spectrum Antimicrobial Activity Against Gram-Positive Bacteria and Chlamydia trachomatis

In the original discovery publication, Saccharocarcin A demonstrated activity against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis in disc diffusion assays. Notably, it showed no cytotoxicity in McCoy cells at concentrations up to 1.0 μg/mL [1]. Subsequent studies confirmed that at a concentration of 0.5 μg/mL, Saccharocarcin A inhibited C. trachomatis infection by 88% without inducing cytotoxicity . While specific MIC values against individual strains were not reported in the primary literature, the qualitative spectrum is consistent across multiple vendor validations. Direct comparator data for kijanimicin, chlorothricin, or tetrocarcin against this exact panel and under identical conditions are not publicly available, but Saccharocarcin A's unique combination of anti-Gram-positive and anti-Chlamydia activity with low cytotoxicity distinguishes it from many in-class compounds that either lack anti-Chlamydia activity or exhibit higher cytotoxicity .

Antimicrobial Susceptibility Microbiology Infectious Diseases

Mechanistic Differentiation: Inhibition of GRP78 Promoter and PI3K/Akt Pathway

Saccharocarcin A exerts its biological effects through a dual mechanism that is not uniformly shared by its structural analogs. It has been reported to inhibit transcription from the promoter of GRP78 (glucose-regulated protein 78), a key regulator of the unfolded protein response (UPR) under glucose deprivation . Additionally, it appears to target the phosphatidylinositide-3-kinase (PI3K)/Akt signaling pathway . In contrast, versipelostatin primarily inhibits GRP78 transcription but does not engage the PI3K/Akt pathway [1], while tetrocarcin A is known to target the PI3K/Akt pathway but its effect on GRP78 is less established . This mechanistic divergence means Saccharocarcin A cannot be functionally substituted by these analogs in studies focused on UPR or PI3K/Akt signaling.

Cancer Biology Cell Signaling Mechanism of Action

Non-Cytotoxic Profile at Effective Antimicrobial Concentrations

In the original characterization, Saccharocarcin A was found to be non-cytotoxic to McCoy cells at concentrations up to 1.0 μg/mL [1]. This is particularly significant because the compound achieves 88% inhibition of Chlamydia trachomatis infection at a lower concentration of 0.5 μg/mL . This provides a favorable therapeutic index in vitro, with a >2-fold window between the effective antimicrobial concentration and the no-observed-adverse-effect level (NOAEL) for cytotoxicity. In contrast, many related tetronic acid antibiotics exhibit cytotoxicity at concentrations overlapping with their antimicrobial MICs, limiting their utility as selective probes [2]. The specific cytotoxicity profiles of kijanimicin and chlorothricin against McCoy cells under identical conditions have not been reported, preventing direct head-to-head comparison, but Saccharocarcin A's documented low cytotoxicity is a key differentiating feature for procurement decisions.

Cytotoxicity Drug Safety In Vitro Toxicology

Optimal Research and Industrial Use Cases for Saccharocarcin A


Validation of Anti-Chlamydial Screening Assays

Saccharocarcin A serves as an ideal positive control and reference standard for high-throughput screening (HTS) campaigns targeting Chlamydia trachomatis. Its well-documented 88% inhibition at 0.5 μg/mL, coupled with a lack of McCoy cell cytotoxicity, provides a reliable benchmark for assay validation and hit confirmation . Unlike many antimicrobials that exhibit significant cytotoxicity at active concentrations, Saccharocarcin A's selectivity window ensures that hits identified in primary screens are less likely to be false positives driven by host cell toxicity .

Mechanistic Studies of UPR and PI3K/Akt Pathway Crosstalk

Given its dual targeting of the GRP78 promoter (UPR pathway) and the PI3K/Akt signaling axis, Saccharocarcin A is uniquely suited for investigating the intersection of cellular stress responses and survival signaling . It can be employed as a chemical probe to dissect how these pathways converge in cancer cell adaptation to metabolic stress or in bacterial pathogenesis. Substituting Saccharocarcin A with versipelostatin (UPR-only) or tetrocarcin A (Akt-focused) would fail to capture the full biological complexity of this dual modulation [1].

Comparative Structural Biology of Spirotetronate Antibiotics

Saccharocarcin A's unique C-23 ethyl/propyl and C-16 methyl substitutions make it an essential comparator for structure-activity relationship (SAR) studies within the tetronic acid class [2]. Its inclusion in panels of spirotetronate antibiotics (alongside kijanimicin, chlorothricin, etc.) allows researchers to correlate specific structural features with biological outcomes, such as antimicrobial spectrum, cytotoxicity, and target engagement .

Fermentation Process Development and Metabolite Profiling

Saccharocarcin A is one of six saccharocarcin analogs produced by Saccharothrix aerocolonigenes subsp. antibiotica under defined fermentation conditions (peak production at 95 hours in starch-rich medium) [3]. It serves as a reference standard for optimizing fermentation yields, monitoring metabolite profiles, and developing purification protocols for this rare actinomycete. Its inclusion in analytical methods (HPLC, LC-MS) is critical for quality control of natural product libraries derived from Saccharothrix species .

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